(3-Methoxyphenyl)(phenyl)methanone
Overview
Description
“(3-Methoxyphenyl)(phenyl)methanone” is a compound that has not been extensively studied. It is a methanone derivative, which means it contains a carbonyl group (C=O) attached to two alkyl or two aryl groups, or one alkyl and one aryl group . In this case, the carbonyl group is attached to a 3-methoxyphenyl group and a phenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methoxyphenyl)(phenyl)methanone” are not available in the literature .Scientific Research Applications
Cytotoxicity and Antitumor Effects
- Cytotoxicity in Tumor Cell Lines : A derivative, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), demonstrated potent cytotoxicity across different tumor cell lines, exhibiting promising anticancer therapeutic potential. It induced cell cycle arrest, apoptosis, and interfered with microtubule polymerization (Magalhães et al., 2013).
- In Vitro and In Vivo Antitumor Effects : Another study on PHT revealed its efficacy in both in vitro and in vivo models. It showed cytotoxicity in tumor cell lines, inhibited sea urchin embryo development, and displayed in vivo antitumor activity in mice inoculated with sarcoma 180 cells, without substantial toxicity (Magalhães et al., 2011).
Antiestrogenic Activity
- Antiestrogenic Activity in Rats and Mice : A synthesized compound showed potent antiestrogenic activity when administered orally and subcutaneously to rats and mice. It exhibited a high binding affinity to estrogen receptors in rat uterine cytosol (Jones et al., 1979).
Synthesis and Structural Investigation
- Electrochemical Synthesis of Derivatives : An electrochemical synthesis method was developed for novel 8-amino-1,4-benzoxazine derivatives using (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone as the starting material, showcasing anti-stress oxidative properties (Largeron & Fleury, 1998).
- Crystal Structure Analysis : The crystal structure of a related compound was determined, providing insights into its molecular arrangement and interactions (Akkurt et al., 2003).
Miscellaneous Studies
- Molecular Docking for Antiviral Activity : A novel compound was synthesized and analyzed for antiviral activity and pharmacokinetic behavior through molecular docking (FathimaShahana & Yardily, 2020).
- Genotoxic Effects Assessment : The genotoxic potential of PHT was evaluated in human lymphocytes, indicating DNA damage and clastogenic effects (Magalhães et al., 2011)
Safety And Hazards
properties
IUPAC Name |
(3-methoxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFJVWPCRCAWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498838 | |
Record name | (3-Methoxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(phenyl)methanone | |
CAS RN |
6136-67-0 | |
Record name | 3-Methoxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6136-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.